molecular formula C14H14N4O2 B2766753 N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379985-73-4

N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No. B2766753
M. Wt: 270.292
InChI Key: ILWKHVUAJDUISO-UHFFFAOYSA-N
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Description

“N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine . The various pyridopyrimidines are used on several therapeutic targets .


Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines involve a series of steps including nucleophilic addition, cyclization, and formation of thiopyrimidine and iminopyrimidine cycles .

Future Directions

The future directions of research on “N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine” could involve the development of novel CDK2 targeting compounds . These compounds could potentially inhibit certain receptors and signaling pathways which stimulate tumor cell growth .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-19-13(12-3-2-6-20-12)8-16-14-10-4-5-15-7-11(10)17-9-18-14/h2-7,9,13H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWKHVUAJDUISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC2=C1C=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine

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